N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide
Description
N-(3-Acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an ethyl group at position 5 and linked to a phenoxyacetamide scaffold. The acetamide moiety is further substituted at the 3-position of the phenyl ring, contributing to its structural uniqueness. The 1,3,4-oxadiazole ring is a bioisostere for ester, carbamate, or amide functionalities, enhancing pharmacological activity by forming hydrogen bonds with biological targets . This compound’s design leverages the oxadiazole’s metabolic stability and the acetamide’s hydrogen-bonding capacity, making it a candidate for therapeutic applications such as enzyme inhibition or antimicrobial activity.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-3-19-23-24-20(28-19)14-6-4-9-17(10-14)27-12-18(26)22-16-8-5-7-15(11-16)21-13(2)25/h4-11H,3,12H2,1-2H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJZZZNHNMULJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC(=CC=C2)OCC(=O)NC3=CC=CC(=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide is a synthetic compound that combines features of acetamidophenyl, phenoxy, and oxadiazole moieties. The biological activity of this compound is of significant interest due to its potential therapeutic applications, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological mechanisms, and pharmacological effects of the compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 417.5 g/mol. The structure includes an acetamidophenyl group linked to a phenoxy group and an oxadiazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis typically involves several steps:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Acetylation : The introduction of the acetamide group is performed to enhance solubility and biological activity.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the oxadiazole moiety enhances the compound's ability to inhibit bacterial growth. For instance:
- Activity against Gram-positive and Gram-negative Bacteria : Studies have shown that derivatives containing oxadiazole rings exhibit strong bactericidal effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 14 |
Cytotoxicity
Cytotoxicity studies reveal that while some derivatives demonstrate toxicity towards cancer cell lines, others show selective viability enhancement in normal cells. For example:
- L929 Cell Line : Compounds were tested at various concentrations, revealing that certain derivatives increased cell viability significantly compared to controls .
| Compound ID | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| 24 | 12 | 120 |
| 25 | 100 | 80 |
| 29 | 50 | 110 |
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or proteins involved in microbial growth or cancer cell proliferation.
- Gene Expression Modulation : It is hypothesized that the oxadiazole moiety can influence gene transcription related to biofilm formation and resistance mechanisms in bacteria .
Case Studies
Several case studies have documented the efficacy of similar oxadiazole-containing compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Relevance
The compound shares structural motifs with several derivatives reported in the literature. Below is a comparative analysis of key analogues:
Key Structural and Functional Differences
Substituent Effects on Oxadiazole: The ethyl group at position 5 of the oxadiazole in the target compound may enhance lipophilicity compared to analogues with mercapto (e.g., compound 3 in ) or benzofuran substituents (e.g., 2a in ). This could influence membrane permeability and target binding .
Linkage and Bioisosterism: Unlike thioether-linked derivatives (e.g., 4a–4l ), the target compound uses a phenoxyacetamide linker, which may reduce metabolic instability compared to thioether bonds.
However, the ethyl substituent may require specialized reagents or protection strategies.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The ethyl group and acetamide moiety likely confer moderate logP values, balancing solubility and membrane penetration. This contrasts with highly polar derivatives like N-(3-hydroxyisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide (logP = 6.815 ), which may have reduced bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
